(2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O2/c18-11-1-4-16(21-10-11)24-13-5-7-22(8-6-13)17(23)14-3-2-12(20)9-15(14)19/h1-4,9-10,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUMICUSCQKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , identified by its CAS number 1448044-25-4 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.2 g/mol . The structure consists of a chloro-fluorophenyl group linked to a piperidine derivative, which is further substituted with a chloropyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Many piperidine derivatives have shown promise as antitumor agents, particularly against various cancer cell lines.
- Antimicrobial Properties : Compounds containing chlorinated aromatic systems often demonstrate significant antimicrobial effects.
- Enzyme Inhibition : The structural features may allow for inhibition of critical enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
The biological activities of (2-Chloro-4-fluorophenyl)(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors or enzymes due to its structural compatibility.
- Cellular Uptake : The lipophilicity imparted by the chloro and fluorine substituents may facilitate cellular uptake, enhancing bioavailability.
- Metabolic Stability : The presence of halogens can improve metabolic stability, prolonging the compound's action within biological systems.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound shares key structural motifs with several analogs documented in the evidence:
Key Observations :
- Halogenation : The presence of Cl and F substituents in the target compound is common in analogs (e.g., ), which often enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
- Piperidine Modifications : Unlike hydroxypiperidine derivatives (e.g., ), the target compound features a pyridinyloxy-piperidine group, which may alter electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
- Molecular Weight : Estimated to be ~400–450 g/mol (based on analogs in ), placing it within the typical range for drug-like molecules.
- Melting Point : Pyridine/piperidine derivatives often exhibit high melting points (e.g., 268–287°C in ), suggesting the target compound is likely a solid at room temperature.
- Solubility : The pyridinyloxy group may improve water solubility compared to purely hydrocarbon-substituted analogs (e.g., ), though Cl/F substituents could counterbalance this effect.
Research Implications and Limitations
- Pharmacological Potential: Analogs with similar halogenated aromatic systems (e.g., ) are frequently investigated for kinase inhibition, antimicrobial activity, or CNS modulation.
- Structural Optimization: The pyridinyloxy group offers a site for further derivatization (e.g., introducing sulfonyl or amino groups) to enhance target selectivity, as demonstrated in .
- Data Gaps : The evidence lacks explicit information on the compound’s stability, toxicity, or metabolic profile. Further experimental studies are required to validate its drug-likeness.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature) and purification methods. For example, column chromatography with n-hexane/EtOAc (5:5) is effective for isolating similar benzoylpiperidine derivatives, yielding >75% purity . Monitor reaction progress via TLC and confirm intermediates using -NMR. For piperidine derivatives, ensure proper protection/deprotection of reactive groups to avoid side reactions. Safety protocols, such as handling chlorinated reagents under inert atmospheres, are critical to minimize hazards .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- - and -NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons, piperidinyloxy groups). For example, a singlet at δ 3.8–4.2 ppm may indicate methine protons adjacent to the carbonyl group .
- HPLC : Verify purity (>95%) with a C18 column and UV detection at 254 nm. Retention times (~13–15 min) should match standards .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N values. Discrepancies >0.3% suggest impurities or incomplete reactions .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with chlorinated intermediates (e.g., 5-chloropyridin-2-ol), which may release toxic HCl gas .
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis. Label containers with hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data?
- Methodological Answer : Discrepancies in C/H/N values (e.g., ±0.5%) often arise from hygroscopic impurities or incomplete combustion. Solutions include:
- Re-purification : Re-crystallize using mixed solvents (e.g., EtOAc/n-hexane) to remove residual salts .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to rule out co-eluting contaminants .
Q. What advanced techniques are recommended for structural elucidation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve stereochemistry and confirm bond angles. For similar compounds, crystals grown via slow evaporation in EtOH/water show P2/c space groups with R-factors <0.06 .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to compare experimental vs. theoretical IR/Raman spectra .
Q. How to design dose-response experiments for evaluating biological activity?
- Methodological Answer :
- Cell Line Selection : Use cancer cell lines (e.g., MCF-7) with known genetic profiles to assess potency.
- Dose Range : Test 0.1–100 µM with triplicate measurements. Include positive controls (e.g., doxorubicin) and normalize viability via MTT assays .
- Statistical Analysis : Apply ANOVA and Tukey’s test (α=0.05) to distinguish IC values. Use SAS/STAT for dose-response curve fitting .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-chloropyridinyl with 5-fluoropyridinyl) and compare bioactivity.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Clustering analysis of docking poses identifies critical hydrophobic/electrostatic interactions .
Q. What methodologies ensure accurate purity assessment?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
